molecular formula C17H19N3O4 B2607264 N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE CAS No. 1421529-60-3

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE

Cat. No.: B2607264
CAS No.: 1421529-60-3
M. Wt: 329.356
InChI Key: GVVLUGRCAFCFKW-UHFFFAOYSA-N
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Description

N'-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a high-purity chemical reagent intended for research and development applications. This compound features a cyclopropyl group, a structural motif widely utilized in medicinal chemistry to enhance the properties of drug-like molecules. The incorporation of cyclopropyl rings is a recognized strategy to improve metabolic stability, increase biological activity, and fine-tune the physicochemical properties of lead compounds . The molecular structure also includes an isoxazole ring, a privileged scaffold known to contribute to diverse biological activities. As a result, this reagent holds significant value as a building block in drug discovery programs, particularly in the synthesis and optimization of novel small molecule libraries. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can rely on this product for consistent quality in their investigative work.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-9-14(20-24-11)19-16(22)15(21)18-10-17(23,13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13,23H,7-8,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVLUGRCAFCFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Cyclopropyl Group : Influences steric and electronic properties.
  • Hydroxyl Group : Enhances solubility and potential biological interactions.
  • 5-Methyl-1,2-Oxazole Moiety : Contributes to its pharmacological profile.

The molecular formula is C20H25N3O2C_{20}H_{25}N_3O_2, with a molecular weight of approximately 359.5 g/mol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticoagulant Properties : The compound has shown promise as an anticoagulant, potentially aiding in the prevention of thrombus formation.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, indicating potential therapeutic uses in inflammatory disorders.
  • Antimicrobial Activity : The structural features may contribute to antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Synthesis Methods

The synthesis of this compound can be achieved through several organic reactions:

  • Formation of the Cyclopropyl Group : Typically involves cyclopropanation reactions.
  • Hydroxylation : The introduction of the hydroxyl group can be accomplished using reagents like osmium tetroxide or hydrogen peroxide.
  • Attachment of the Oxazole Moiety : This step may involve condensation reactions with appropriate precursors.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Study ReferenceCompound StudiedKey Findings
N-(4-chlorophenyl)-N-(propan-2-yl)pyridine-4-carboxamideExhibited significant antimicrobial activity.
N-(1-Naphthalenesulfonyl)cyclopropanamineDemonstrated antitumor effects through targeted action.
Hydroxytyrosol DerivativesShowed antioxidant and antiproliferative activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Key Structural Features Functional Groups Present Potential Applications
Target Compound Ethanediamide core, cyclopropyl-hydroxy-phenyl-ethyl, 5-methyl-1,2-oxazol-3-yl Amide, hydroxyl, oxazole, cyclopropyl Enzyme inhibition, drug design
4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl) benzene sulphonamide (L1) Sulfonamide, Schiff base (imine), oxazole, hydroxyl Sulfonamide, imine, oxazole, hydroxyl Coordination chemistry, antimicrobial agents
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound g) Acetamide, diphenylhexane backbone, dimethylphenoxy Amide, hydroxyl, aromatic, ether Antiviral agents, protease inhibitors

Key Observations:

Target Compound vs. L1 :

  • Similarities : Both contain the 5-methyl-1,2-oxazol-3-yl group, enabling interactions with biological targets via hydrogen bonding.
  • Differences : The target’s ethanediamide core contrasts with L1’s sulfonamide-Schiff base hybrid. This difference likely impacts solubility (ethanediamides are less polar than sulfonamides) and metabolic stability.

Target Compound vs. Compound g : Similarities: Both feature amide and hydroxyl groups, critical for binding to enzymatic active sites. Differences: Compound g’s diphenylhexane backbone and dimethylphenoxy group enhance lipophilicity, whereas the target’s cyclopropyl group balances rigidity and metabolic resistance.

Research Findings and Implications

  • Cyclopropyl vs.

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